6-Bromo-3-iodoquinolin-4-OL

Sequential Cross-Coupling Quinolin-4(1H)-one Functionalization Palladium Catalysis

6-Bromo-3-iodoquinolin-4-OL (also known as 6-bromo-3-iodoquinolin-4(1H)-one) is a dihalogenated heterocyclic compound belonging to the quinolin-4-one class, featuring both bromo and iodo substituents at the 6- and 3-positions, respectively. It is commercially available in research quantities with a typical purity of ≥95% and is stored at room temperature under inert atmosphere with protection from light.

Molecular Formula C9H5BrINO
Molecular Weight 349.953
CAS No. 1260886-58-5
Cat. No. B571975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-iodoquinolin-4-OL
CAS1260886-58-5
Synonyms6-bromo-3-iodoquinolin-4-ol
Molecular FormulaC9H5BrINO
Molecular Weight349.953
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=O)C(=CN2)I
InChIInChI=1S/C9H5BrINO/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,(H,12,13)
InChIKeyRTVKEUFMIJMMNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-iodoquinolin-4-OL (CAS 1260886-58-5): A Halogenated Quinolin-4-one Building Block for Selective Functionalization


6-Bromo-3-iodoquinolin-4-OL (also known as 6-bromo-3-iodoquinolin-4(1H)-one) is a dihalogenated heterocyclic compound belonging to the quinolin-4-one class, featuring both bromo and iodo substituents at the 6- and 3-positions, respectively . It is commercially available in research quantities with a typical purity of ≥95% and is stored at room temperature under inert atmosphere with protection from light . Its molecular formula is C₉H₅BrINO, with a molecular weight of 349.95 g/mol .

Why 6-Bromo-3-iodoquinolin-4-OL Cannot Be Replaced by Other Quinolin-4-one Halides in Sequential Cross-Coupling Workflows


In polyhalogenated quinolin-4-ones, the specific halogen substitution pattern dictates the order and site-selectivity of metal-catalyzed transformations. The iodine atom at C3 undergoes oxidative addition to palladium(0) significantly faster than the bromine atom at C6 due to the lower Ar–I bond dissociation energy (65 kcal/mol) compared to Ar–Br (81 kcal/mol) [1]. This intrinsic reactivity gradient is fundamental to achieving regioselective sequential functionalization. Analogs bearing two identical halogens (e.g., 3,6-dibromo or 3,6-diiodo) lack this predictable differentiation, often requiring less efficient stoichiometric or protecting-group strategies. Monohalogenated analogs (e.g., 6-bromoquinolin-4-ol) cannot support multi-step diversification. Therefore, the 6-bromo-3-iodo substitution pattern is non-substitutable for any synthetic route that relies on a programmable halogen reactivity hierarchy.

Quantitative Evidence for the Differentiation of 6-Bromo-3-iodoquinolin-4-OL in Synthetic and Procurement Decisions


Programmable Regioselectivity in Sequential Suzuki–Miyaura and Sonogashira Couplings Enabled by the 6-Bromo-3-iodo Motif

The 1-alkyl-6-bromo-3-iodoquinolin-4(1H)-one scaffold permits a two-step, fully regioselective diversification sequence. In the first step, the C3–I bond reacts preferentially in a Suzuki–Miyaura coupling with arylboronic acids, leaving the C6–Br bond intact. The second step then engages the remaining C6–Br bond in a Sonogashira coupling with terminal alkynes, achieving overall 1,3,6-trisubstitution. This orthogonal reactivity, demonstrated in a study by Mugnaini et al. [1], is not achievable with the 6-bromo-3-chloro analog (Ar–Cl bond dissociation energy 96 kcal/mol) because the reactivity gap between Cl and Br is insufficient to guarantee high site-selectivity under standard Pd-catalyzed conditions [2].

Sequential Cross-Coupling Quinolin-4(1H)-one Functionalization Palladium Catalysis

Intrinsic Halogen Reactivity Gradient: Quantitative Bond Dissociation Energy Data Dictating Coupling Selectivity

The differential reactivity of the C3–I and C6–Br bonds in 6-bromo-3-iodoquinolin-4-OL is rooted in well-established thermochemical data. The Ar–I bond dissociation energy (BDE) is 65 kcal/mol, compared to 81 kcal/mol for Ar–Br and 96 kcal/mol for Ar–Cl [1]. In palladium-catalyzed cross-coupling, oxidative addition rates follow the inverse order of BDE: I > Br > Cl >> F. This gradient ensures that the iodine atom at C3 will undergo oxidative addition to Pd(0) significantly faster than the bromine atom at C6, enabling chemoselective functionalization without the need for protecting groups or stoichiometric activators [1].

Palladium Catalysis Bond Dissociation Energy Cross-Coupling Selectivity

Commercial Availability and Standardized Purity Profile: A Reliable Supply Chain Advantage

6-Bromo-3-iodoquinolin-4-OL is offered by multiple reputable vendors with a consistent minimum purity specification of 95% as determined by HPLC or equivalent methods . This is in contrast to several closely related analogs, such as 6-bromo-3-chloroquinolin-4-ol or 3-iodo-6-fluoroquinolin-4-ol, which are either not commercially listed or available only via custom synthesis with undefined lead times and purity guarantees [1]. The CAS number 1260886-58-5 uniquely identifies this specific halogen substitution pattern, eliminating ambiguity in procurement.

Chemical Procurement Purity Specification Supply Chain Reliability

Structural Confirmation via InChI Key and SMILES: Ensuring Chemical Identity and Batch-to-Batch Consistency

The compound's unique chemical identity is unequivocally defined by its InChI Key (RTVKEUFMIJMMNH-UHFFFAOYSA-N) and SMILES string (OC1=C(I)C=NC2=CC=C(Br)C=C12) . This level of structural documentation is critical for confirming that the procured material matches the intended structure, particularly when differentiating between tautomeric forms (4-hydroxyquinoline vs. 4-quinolone) and regioisomers (e.g., 6-bromo-3-iodo vs. 6-iodo-3-bromo). Some analog compounds, such as 6-bromo-4-iodoquinoline, share similar molecular formulas but exhibit different InChI Keys and thus different reactivity profiles [1].

Chemical Identity Quality Control Reproducibility

High-Value Application Scenarios for 6-Bromo-3-iodoquinolin-4-OL in Pharmaceutical R&D and Chemical Biology


Generation of 1,3,6-Trisubstituted Quinolin-4(1H)-one Libraries for Kinase Inhibitor Discovery

The regioselective sequential coupling strategy demonstrated in the Tetrahedron study [1] makes 1-alkyl-6-bromo-3-iodoquinolin-4(1H)-one an ideal core scaffold for preparing diverse libraries of trisubstituted quinolin-4-ones. The 4-quinolone motif is prevalent in kinase inhibitors and antibacterial agents. By varying the arylboronic acid (Suzuki) and terminal alkyne (Sonogashira) components, chemists can explore chemical space around the quinolin-4-one core with high efficiency and predictable outcomes. The orthogonal reactivity eliminates the need for intermediate purification steps, streamlining the synthesis of focused libraries for structure-activity relationship (SAR) studies.

Synthesis of Advanced Intermediates for Targeted Covalent Inhibitors (TCIs)

The iodine atom at C3 can be selectively replaced by an electrophilic warhead (e.g., acrylamide) via palladium-catalyzed amination or Heck reaction, while the bromine atom at C6 remains available for subsequent diversification or for introducing a solubilizing group [1]. This sequential functionalization is particularly valuable for constructing targeted covalent inhibitors (TCIs) where the warhead must be installed last to avoid unwanted side reactions. The well-defined reactivity hierarchy of the 6-bromo-3-iodo scaffold provides a predictable and robust route to complex TCI candidates.

Preparation of Fluorescent Probes and Bioconjugation Tools

The 4-hydroxy group of 6-bromo-3-iodoquinolin-4-OL can be alkylated to introduce a linker for bioconjugation (e.g., PEG chain), while the C3–I and C6–Br positions can be sequentially functionalized with fluorophores and affinity tags. For example, a Sonogashira coupling at C3 could install an alkyne-bearing fluorophore, followed by Suzuki coupling at C6 to attach a biotin moiety for pull-down assays. The orthogonal reactivity ensures that each modification occurs at the desired position without cross-reactivity, enabling the construction of multifunctional chemical probes with precise control over spatial arrangement [1].

Benchmarking New Cross-Coupling Methodologies and Catalyst Systems

The 6-bromo-3-iodoquinolin-4-OL scaffold serves as a challenging and informative substrate for testing novel palladium catalysts, ligands, or reaction conditions designed for chemoselective polyhalogenated heterocycle functionalization. Its well-documented reactivity profile [1][2] provides a benchmark for evaluating the selectivity and efficiency of new catalytic systems. Researchers developing catalysts for late-stage functionalization of drug-like molecules can use this compound to assess whether their system can distinguish between C–I and C–Br bonds with high fidelity under mild conditions.

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